![molecular formula C16H25N3O B2590468 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline CAS No. 2007917-26-0](/img/structure/B2590468.png)
4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline is a chemical compound with the molecular formula C16H25N3O and a molecular weight of 275.39 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both diaza (two nitrogen atoms) and methoxy (–OCH3) functional groups contributes to its distinct chemical properties .
Métodos De Preparación
The synthesis of 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable aniline derivative with a spirocyclic amine under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The spirocyclic structure allows it to fit into receptor binding sites, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function .
Comparación Con Compuestos Similares
Similar compounds to 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline include other spirocyclic amines and methoxyaniline derivatives. For example:
3,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the methoxy group, resulting in different chemical reactivity and biological activity.
2-Methoxyaniline: This compound has the methoxy group but lacks the spirocyclic structure, leading to different physical and chemical properties.
The uniqueness of this compound lies in its combination of the spirocyclic core and methoxy functional group, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-(3,9-diazaspiro[5.5]undecan-3-yl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-20-15-12-13(2-3-14(15)17)19-10-6-16(7-11-19)4-8-18-9-5-16/h2-3,12,18H,4-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHAMWXAXMVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC3(CCNCC3)CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
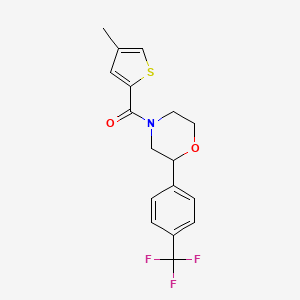
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2590389.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
![Imidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B2590392.png)

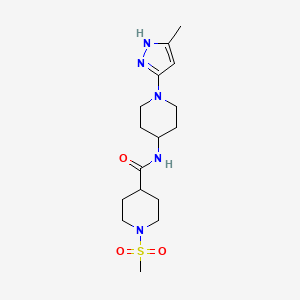
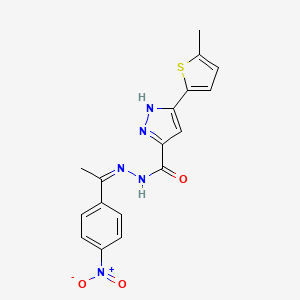
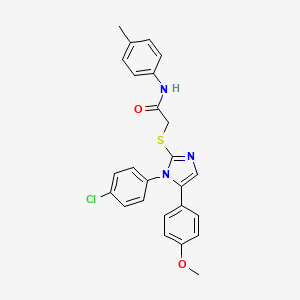
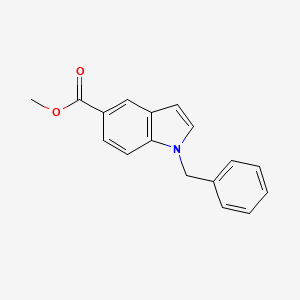
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide](/img/structure/B2590401.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590402.png)
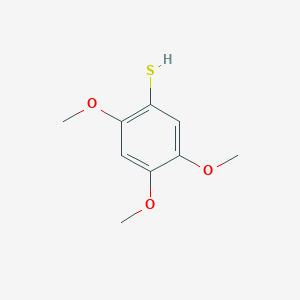
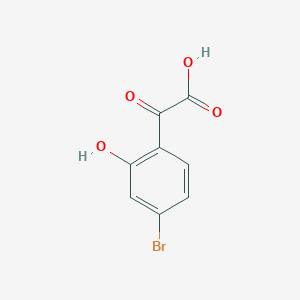
![1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene](/img/structure/B2590407.png)
